

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde boiling point

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Compound of Interest

Compound Name: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No.: B180291

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Compound

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS No: 153759-58-1) is an aromatic organic compound with the molecular formula $C_{11}H_{13}BrO_2$.^[1] Its structure, featuring a benzaldehyde core with bromo, tert-butyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Schiff bases and other derivatives with potential biological activity.^{[2][3]} The physical properties of this compound, especially its boiling point, are critical for purification processes such as distillation, for predicting its behavior in various solvents, and for ensuring safe handling and storage.

Boiling Point and Physicochemical Properties

A predicted boiling point for **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is 261.3°C at 760 mmHg.^[4] This value is derived from computational models, which are essential in the absence of experimental data. Understanding the factors that influence this property provides deeper insight into the molecule's behavior.

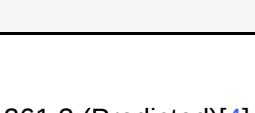
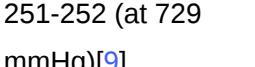
Analysis of Factors Influencing Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces.^[5] For **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, several structural features are key:

- Molecular Weight: With a molecular weight of approximately 257.12 g/mol, the compound has significant London dispersion forces, contributing to a relatively high boiling point.^[1]
- Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for hydrogen bonding. However, its position ortho to the aldehyde group leads to strong intramolecular hydrogen bonding.^{[6][7]} This internal bonding reduces the availability of the hydroxyl hydrogen for intermolecular hydrogen bonds with other molecules, which typically lower the boiling point compared to isomers where intermolecular bonding dominates.^[8]
- Polarity and Dipole-Dipole Interactions: The carbonyl group of the aldehyde and the bromo substituent introduce significant polarity, leading to dipole-dipole interactions that elevate the boiling point.
- Substituent Effects: The bulky tert-butyl group can slightly decrease the boiling point by hindering close packing of the molecules, while the heavy bromine atom increases it due to its contribution to the overall molecular weight and polarizability.

Comparative Analysis with Related Compounds

To contextualize the predicted boiling point, it is useful to compare it with structurally similar molecules.

Compound	Structure	Boiling Point (°C)	Key Differences and Rationale
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde		261.3 (Predicted) [4]	The baseline for comparison.
Salicylaldehyde (o-hydroxybenzaldehyde)		196 [8]	Lacks the heavy bromine atom and bulky tert-butyl group, resulting in a significantly lower molecular weight and a lower boiling point.
p-Hydroxybenzaldehyde		310 [8]	The hydroxyl group is para to the aldehyde, preventing intramolecular hydrogen bonding and allowing for extensive intermolecular hydrogen bonding, which dramatically increases the boiling point. [8]
5-tert-Butyl-2-hydroxybenzaldehyde		251-252 (at 729 mmHg) [9]	Similar structure but lacks the heavy bromine atom. Its boiling point is very close to the predicted value of the title compound, suggesting the tert-butyl and intramolecular hydrogen bonding are dominant factors.

3-tert-Butyl-2-hydroxybenzaldehyde 78-79 (at 1 mmHg) [\[10\]](#)

This boiling point at reduced pressure highlights the compound's low volatility. Direct comparison to atmospheric pressure is difficult without a nomograph.

This comparative data supports the predicted boiling point as being chemically reasonable. The presence of the bromine atom in the title compound would be expected to raise the boiling point slightly compared to its non-brominated analogue (5-tert-butyl-2-hydroxybenzaldehyde), which aligns with the predicted value.

Predictive Methods for Boiling Point Estimation

The boiling point of organic compounds can be estimated using Quantitative Structure-Property Relationship (QSPR) models.[\[11\]](#)[\[12\]](#)[\[13\]](#) These computational methods utilize molecular descriptors—such as topological indices, constitutional descriptors, and quantum chemical parameters—to build regression models that correlate a compound's structure with its physical properties.[\[11\]](#)[\[12\]](#) These models are trained on large datasets of compounds with experimentally determined boiling points to achieve high predictive accuracy.[\[13\]](#)[\[14\]](#)

Synthesis and Reactivity

Synthesis Protocol: Modified Reimer-Tiemann Reaction and Bromination

The synthesis of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is typically achieved in a two-step process starting from 4-tert-butylphenol.[\[6\]](#)[\[7\]](#)

Step 1: Formylation of 4-tert-butylphenol (Reimer-Tiemann Reaction)

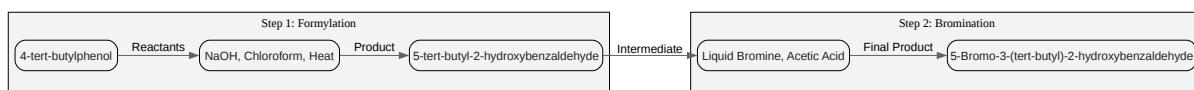
- Dissolve sodium hydroxide in water.
- Add 4-tert-butylphenol to the solution and heat to approximately 60-65°C.

- Add chloroform dropwise to the mixture.
- Continue heating for about one hour to allow for the formation of the salicylaldehyde intermediate, 5-tert-butyl-2-hydroxybenzaldehyde.
- Separate the product-containing liquid layer.

Step 2: Bromination

- The crude 5-tert-butyl-2-hydroxybenzaldehyde is then brominated using liquid bromine in acetic acid.[6]
- The final product, **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, is purified, often by recrystallization, with reported high yields.[6]

A similar procedure involves the bromination of 3-tert-butyl-4-hydroxybenzaldehyde in acetic acid to yield a related isomer.[15]



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Caption: Synthesis workflow for **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the aldehyde, the hydroxyl group, and the substituted aromatic ring.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel).[16] The electron-withdrawing nature of the bromo

substituent and the hydroxyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity in nucleophilic additions compared to unsubstituted benzaldehyde.[16][17]

- **Aromatic Ring:** The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and tert-butyl groups. However, the aldehyde and bromo groups are deactivating. The positions of these substituents direct further substitutions.
- **Versatility in Synthesis:** Substituted benzaldehydes are crucial building blocks in organic synthesis, used to create Schiff bases, chalcones, and various heterocyclic compounds.[2] [18]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

- H302: Harmful if swallowed.[1][19]
- H315: Causes skin irritation.[19]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[1][19]

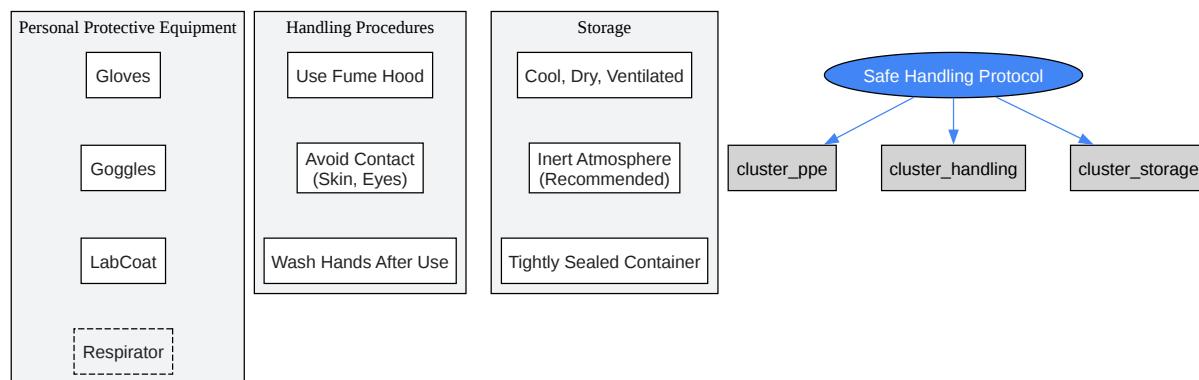
Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a chemical fume hood. [20][21] Ensure eyewash stations and safety showers are readily accessible.[20][21]
- **Personal Protective Equipment:** Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][21] If dust or aerosols may be generated, use a NIOSH-approved respirator.[21]

- Hygiene: Avoid contact with skin, eyes, and clothing.[20] Do not breathe dust or vapors.[22] Wash hands thoroughly after handling.[20][21]

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[23]
- Stability: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air. [18][23] Signs of degradation may include a change in color (e.g., darkening to yellow or brown).[23] It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period.[23]



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Caption: Key safety, handling, and storage protocols for the compound.

Conclusion

While the boiling point of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is reported as a predicted value of 261.3°C, a thorough analysis of its molecular structure and comparison with related compounds provides a strong scientific basis for this estimation. The interplay of its molecular weight, intramolecular hydrogen bonding, and substituent effects creates a unique physicochemical profile. For researchers and developers, understanding these properties, alongside established synthesis routes and rigorous safety protocols, is paramount for the effective and safe utilization of this versatile chemical intermediate.

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